2-Methylpropyl prop-2-en-1-yl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl prop-2-en-1-yl ether is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is known for its unique structure, which includes a prop-2-en-1-yl group and a 2-methylpropyl group connected via an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl prop-2-en-1-yl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, the reaction would involve 2-methylpropyl alcohol and prop-2-en-1-yl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
On an industrial scale, the production of this compound can be carried out using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl prop-2-en-1-yl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ether into alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) in the presence of heat.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Alkyl halides and alcohols.
Scientific Research Applications
2-Methylpropyl prop-2-en-1-yl ether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 2-Methylpropyl prop-2-en-1-yl ether involves its interaction with molecular targets through its ether linkage. The oxygen atom in the ether can form hydrogen bonds with other molecules, facilitating various chemical reactions. This interaction can influence the reactivity and stability of the compound in different environments .
Comparison with Similar Compounds
Similar Compounds
Methyl propyl ether: Similar in structure but lacks the prop-2-en-1-yl group.
Ethyl propyl ether: Contains an ethyl group instead of a 2-methylpropyl group.
Butyl propyl ether: Contains a butyl group instead of a 2-methylpropyl group.
Uniqueness
2-Methylpropyl prop-2-en-1-yl ether is unique due to its specific combination of a 2-methylpropyl group and a prop-2-en-1-yl group. This unique structure imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in oxidation reactions .
Properties
CAS No. |
23186-68-7 |
---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-methyl-1-prop-2-enoxypropane |
InChI |
InChI=1S/C7H14O/c1-4-5-8-6-7(2)3/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
KULJXKGAHBEJEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.